molecular formula C9H14N2O2 B13626217 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13626217
M. Wt: 182.22 g/mol
InChI Key: HORBPYZYFLNYRF-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Additionally, the reaction of diarylhydrazones with vicinal diols in the presence of an iron catalyst can produce pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, DMSO under oxygen.

    Reduction: Hydrogen gas with a catalyst.

    Substitution: Various reagents depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism by which 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethyl-5-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(9(12)13)11(4-2)10-7/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

HORBPYZYFLNYRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)O)CC

Origin of Product

United States

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